3,5-Dinitrophenol

Vue d'ensemble

Description

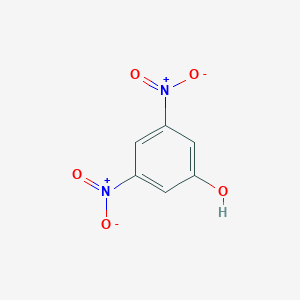

3,5-Dinitrophenol is a chemical compound with the molecular formula C6H4N2O5. It is one of the six isomers of dinitrophenol, which are nitro derivatives of phenol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over the reaction parameters to achieve high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Reduction Reactions

Nitro groups are reduced to amino groups under anaerobic conditions:

- Microbial Reduction : Desulfovibrio spp. reduce 3,5-DNP to 3,5-diaminophenol, releasing nitrite .

- Chemical Reduction : Catalytic hydrogenation yields 3,5-diaminophenol .

Reaction :

Acid-Base Reactions

The hydroxyl group (pKa ~4–5) forms salts with strong bases:

- Sodium Salt Formation :

- Explosive Salts : Reacts violently with ammonia or strong bases (e.g., KOH), forming unstable salts .

Esterification

The hydroxyl group reacts with acylating agents:

- Acetylation :

- Reactivity : Steric hindrance from nitro groups slows reaction rates compared to phenol .

Aerobic Degradation

Microbes (e.g., Pseudomonas) hydroxylate nitro groups, forming trihydroxybenzene derivatives :

Anaerobic Degradation

Reduction of nitro groups to amines dominates:

Thermal Decomposition

At elevated temperatures (>160°C), 3,5-DNP decomposes exothermically:

\text{3 5 Dinitrophenol}\xrightarrow{\Delta}\text{CO}_2+\text{H}_2\text{O}+\text{NO}_2\(\text{toxic fumes})

Hazard Note : Decomposition is explosive under shock or friction .

Comparative Reactivity of DNP Isomers

| Isomer | Electrophilic Reactivity | Reduction Ease | Thermal Stability |

|---|---|---|---|

| 3,5-DNP | Low (steric hindrance) | Moderate | Moderate |

| 2,4-DNP | Moderate | High | Low |

| 2,6-DNP | Low | Moderate | High |

Data synthesized from toxicological profiles .

Environmental and Biological Interactions

Applications De Recherche Scientifique

Analytical Chemistry

3,5-DNP is widely used as a reagent in analytical chemistry. Its applications include:

- Detection of Sugars and Amino Acids : 3,5-DNP reacts with carbonyl compounds, making it useful for the detection and quantification of sugars and amino acids. The resulting dinitrophenylhydrazones can be analyzed using spectroscopic methods, providing a colorimetric response that correlates with concentration levels .

- Quantitative NMR Analysis : Recent advancements in quantitative NMR (nuclear magnetic resonance) spectroscopy have incorporated 3,5-DNP as a reference compound. It aids in the calibration and standardization of NMR measurements, enhancing the accuracy of quantitative analyses in pharmaceutical research .

Biochemical Research

In biochemical contexts, 3,5-DNP serves as a significant tool:

- Protonophore Activity : 3,5-DNP functions as a protonophore that can uncouple oxidative phosphorylation in mitochondria. This property has been investigated for its potential therapeutic applications in obesity treatment by promoting energy expenditure through increased metabolic rates .

- Mitochondrial Targeting : Research has aimed at developing derivatives of 3,5-DNP that target mitochondria specifically. Such compounds could minimize systemic toxicity while maximizing therapeutic effects on cellular metabolism .

Toxicological Studies

The toxicological profile of 3,5-DNP is critical for understanding its safety and regulatory status:

Case Study 1: Use in Nutritional Disorders

In the early 20th century, dinitrophenol was utilized in treating obesity. A study documented the administration of dinitrophenol capsules to patients over several months. Although effective for weight loss, the treatment was discontinued due to serious health risks associated with its use .

Case Study 2: Mitochondrial Research

Recent research focused on synthesizing a mitochondrial-targeted derivative of 3,5-DNP. This study highlighted the compound's ability to selectively increase mitochondrial proton leak at high membrane potentials while reducing toxicity at lower potentials. This finding could lead to safer therapeutic options for metabolic disorders .

Mécanisme D'action

The mechanism of action of 3,5-Dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process leads to the dissipation of the proton gradient across the mitochondrial membrane, resulting in the production of heat instead of adenosine triphosphate (ATP). The compound targets the mitochondrial electron transport chain, disrupting the normal production of ATP and leading to increased metabolic rate and heat production .

Comparaison Avec Des Composés Similaires

3,5-Dinitrophenol is one of the six isomers of dinitrophenol. The other isomers include:

- 2,3-Dinitrophenol

- 2,4-Dinitrophenol

- 2,5-Dinitrophenol

- 2,6-Dinitrophenol

- 3,4-Dinitrophenol

Uniqueness: Compared to its isomers, this compound has unique properties due to the specific positioning of the nitro groups. This positioning affects its reactivity and the types of reactions it undergoes. For example, 2,4-Dinitrophenol is known for its use as a weight loss agent due to its strong uncoupling activity, whereas this compound is more commonly used in industrial applications .

Activité Biologique

3,5-Dinitrophenol (DNP) is a chemical compound that has garnered attention for its significant biological activity, particularly in the context of metabolism and toxicology. Originally developed as a weight loss agent, DNP has been associated with both therapeutic effects and severe adverse reactions. This article explores the biological activity of DNP, focusing on its mechanisms of action, toxicity, and implications for human health.

DNP functions primarily as an uncoupler of oxidative phosphorylation in mitochondria. This means that it disrupts the normal process by which cells generate ATP (adenosine triphosphate), leading to increased energy expenditure and heat production. Specifically, DNP allows protons to leak across the mitochondrial membrane, bypassing ATP synthase, which results in energy being released as heat rather than stored as ATP. This mechanism is responsible for the compound's thermogenic effects , which can lead to significant weight loss but also poses serious health risks.

Toxicological Profile

The toxicological profile of DNP reveals a range of acute and chronic effects. Exposure to DNP has been linked to:

- Hyperthermia : Elevated body temperature due to increased metabolic rate.

- Rhabdomyolysis : Muscle breakdown leading to kidney damage.

- Multi-organ failure : Severe cases can result in cardiac arrest and death.

- Neurological effects : Symptoms may include confusion, agitation, and convulsions.

Case Studies

Several case studies highlight the dangers associated with DNP use. For instance:

- A 21-year-old student ingested eight capsules of DNP and subsequently suffered from hyperthermia and multi-organ failure, leading to her death within hours .

- In another case, a patient experienced severe symptoms including tachycardia and acute kidney failure after consuming DNP over several months .

Research Findings

Recent studies have provided insights into the biological activity of DNP:

- Weight Loss Studies : Historical data from the 1930s showed that individuals could lose significant weight while using DNP, but at the cost of severe side effects such as hyperpyrexia (body temperature above 41°C) and metabolic disturbances .

- Toxicity Reports : The Agency for Toxic Substances and Disease Registry (ATSDR) has documented numerous cases of DNP poisoning since 2012, indicating a resurgence in its use as a weight-loss drug despite known risks .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of various dinitrophenol compounds:

| Compound | Mechanism of Action | Toxicity Level | Notable Effects |

|---|---|---|---|

| 2,4-Dinitrophenol (DNP) | Uncouples oxidative phosphorylation | High | Hyperthermia, multi-organ failure |

| This compound | Uncouples oxidative phosphorylation | Moderate | Weight loss, potential for toxicity |

| 2,6-Dinitrophenol | Similar mechanism as above | Moderate | Similar adverse effects |

| Ethyl 3,5-dinitrobenzoate | Antifungal activity against Candida spp. | Low | MIC = 125 µg/mL against C. albicans |

Propriétés

IUPAC Name |

3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBNLWZFIWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207318 | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-11-8 | |

| Record name | 3,5-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.